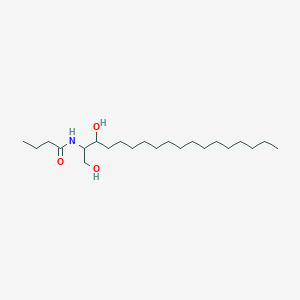
N-(1,3-dihydroxy-2-octadecanyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C4 Dihydroceramide: is a type of sphingolipid, which is a class of lipids that play crucial roles in cellular structure and signaling. Dihydroceramides are metabolic intermediates in the de novo sphingolipid synthesis pathway and are converted into ceramides by the addition of a double bond . Unlike ceramides, which are well-known for their biological functions, dihydroceramides have only recently been recognized for their distinct roles in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of C4 Dihydroceramide typically involves the acylation of sphinganine by ceramide synthase enzymes. This process occurs in the endoplasmic reticulum and results in the formation of dihydroceramide with varying acyl chain lengths . The reaction conditions often include the presence of specific enzymes such as ceramide synthase and dihydroceramide desaturase .
Industrial Production Methods: Industrial production of dihydroceramides can be achieved through both chemical synthesis and biotechnological methods. Chemical synthesis involves the use of precursors resembling natural sphingolipid precursors, while biotechnological methods utilize microbial or mammalian cell cultures to produce dihydroceramides .
Analyse Chemischer Reaktionen
Types of Reactions: C4 Dihydroceramide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the desaturation of dihydroceramide to form ceramide, catalyzed by dihydroceramide desaturase .
Common Reagents and Conditions: Common reagents used in these reactions include ceramide synthase for the initial acylation and dihydroceramide desaturase for the desaturation process . The reactions typically occur in the endoplasmic reticulum under physiological conditions.
Major Products: The major product formed from the desaturation of dihydroceramide is ceramide, which serves as a precursor for more complex sphingolipids such as sphingomyelins and glucosylceramides .
Wissenschaftliche Forschungsanwendungen
C4 Dihydroceramide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of C4 Dihydroceramide involves its conversion to ceramide, which then participates in various cellular processes. Ceramides are known to mediate cellular stress responses, apoptosis, and autophagy . Dihydroceramides themselves have been shown to influence cellular stress responses, hypoxia, and immune responses . The molecular targets and pathways involved include ceramide synthase and dihydroceramide desaturase enzymes .
Vergleich Mit ähnlichen Verbindungen
Ceramide: Unlike dihydroceramides, ceramides contain a double bond and are more abundant in tissues.
Dihydrosphingomyelin: Another sphingolipid that is structurally similar but contains a phosphocholine head group.
Glucosylceramide: A glycosphingolipid derived from ceramide with a glucose molecule attached.
Uniqueness: C4 Dihydroceramide is unique in its role as a metabolic intermediate and its emerging recognition as a bioactive lipid with distinct biological functions . Its ability to influence cellular processes such as autophagy and stress responses sets it apart from other sphingolipids .
Eigenschaften
Molekularformel |
C22H45NO3 |
|---|---|
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
N-(1,3-dihydroxyoctadecan-2-yl)butanamide |
InChI |
InChI=1S/C22H45NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h20-21,24-25H,3-19H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
OQNWHOCKDMLTSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


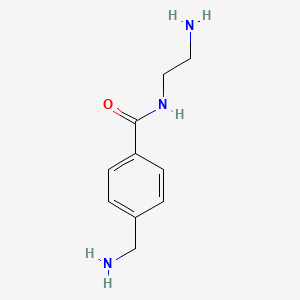
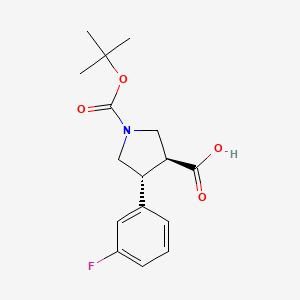
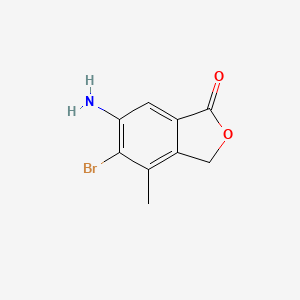
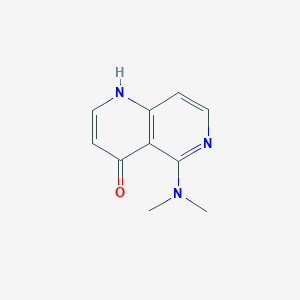
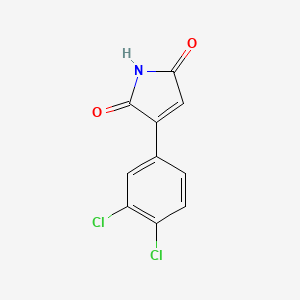
![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
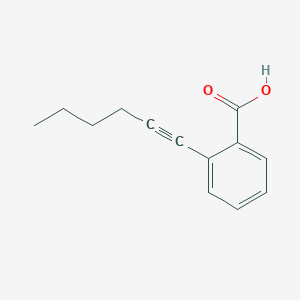
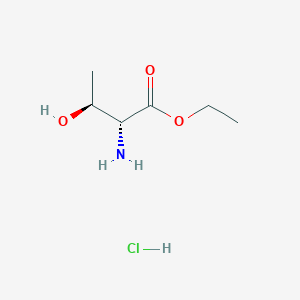
![ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)
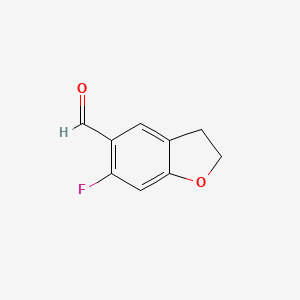
![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)
![tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13893162.png)
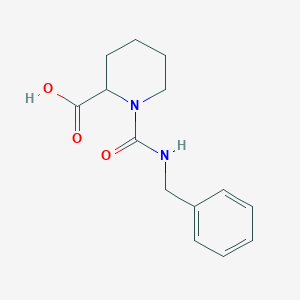
![Ethyl 2-[(diphenylmethylene)amino]propanoate](/img/structure/B13893175.png)
